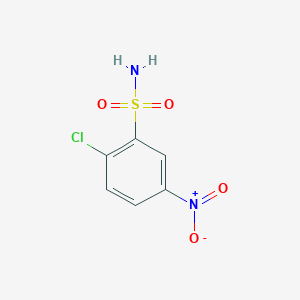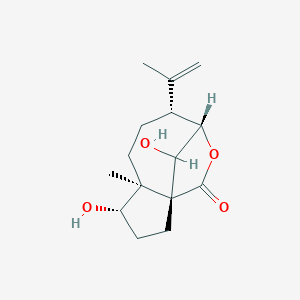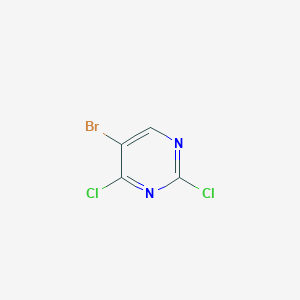
9-(Chloromethyl)phenanthrene
Overview
Description
9-(Chloromethyl)phenanthrene is a derivative of phenanthrene . Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three fused benzene rings .
Synthesis Analysis
Phenanthrene, the parent compound of 9-(Chloromethyl)phenanthrene, is the second most abundant polycyclic aromatic hydrocarbon in coal tar and can be used for large-scale preparation of 9-hydroxyphenanthrene . The Bardhan–Sengupta phenanthrene synthesis is a classic way to make phenanthrenes .Molecular Structure Analysis
The molecular structure of 9-(Chloromethyl)phenanthrene is derived from phenanthrene, which has a molecular weight of 178.234 g/mol . The linear formula for a related compound, 9,10-BIS-CHLOROMETHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-PHENANTHRENE, is C16H20Cl2 .Chemical Reactions Analysis
Reactions of phenanthrene typically occur at the 9 and 10 positions, including organic oxidation to phenanthrenequinone with chromic acid . The corresponding reaction mechanisms are introduced in detail .Physical And Chemical Properties Analysis
Phenanthrene is nearly insoluble in water but is soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . It is a colorless, crystal-like solid, but can also appear yellow .Scientific Research Applications
Organic Synthesis
9-(Chloromethyl)phenanthrene is a derivative of phenanthrene, which has been used in the field of organic synthesis . It can be used for large-scale preparation of 9-hydroxyphenanthrene . The regioselective functionalization of 9-hydroxyphenanthrene is very challenging, especially on C1–C8 sites .
Material Chemistry
Phenanthrene, the parent compound of 9-(Chloromethyl)phenanthrene, is used in material chemistry . The regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites has been summarized .
Pharmaceutical Chemistry
Phenanthrene and its derivatives, including 9-(Chloromethyl)phenanthrene, have applications in pharmaceutical chemistry . The reaction characteristics of 9-hydroxyphenanthrene have been studied in detail .
Structure Determination of Liquid Organic Molecules
Phenanthrene2arene, a macrocycle related to phenanthrene, has been used for the structure determination of liquid organic molecules . The guest liquid organic molecules were successively cocrystallized with the aid of the Phenanthrene2arene host .
Nonporous Adaptive Crystals
Phenanthrene2arene, a derivative of phenanthrene, has been used to create nonporous adaptive crystals . These crystals exhibit excellent benzene adsorption capacity .
Supramolecular Chemistry
Phenanthrene2arene, a derivative of phenanthrene, has been used in supramolecular chemistry . It has been used to elucidate molecular structures .
Safety and Hazards
Future Directions
In order to promote the application of phenanthrene, this review summarizes the methods for regioselective functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites . This suggests that the strain 23aP might be used in bioaugmentation—a biological method supporting the removal of pollutants from contaminated environments .
properties
IUPAC Name |
9-(chloromethyl)phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNQYTBSQNSROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241752 | |
| Record name | Phenanthrene, 9-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Chloromethyl)phenanthrene | |
CAS RN |
951-05-3 | |
| Record name | 9-(Chloromethyl)phenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 9-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Chloromethyl)phenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J2QST4XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research presented in the paper?
A1: The research focuses on synthesizing nitrogen mustard derivatives of 9-(chloromethyl)phenanthrene and investigating their potential as anticancer agents []. The study explores the possibility of leveraging the reactivity of the chloromethyl group in 9-(chloromethyl)phenanthrene to create novel molecules with anti-cancer properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



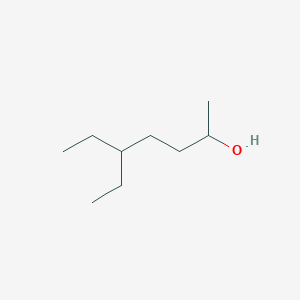

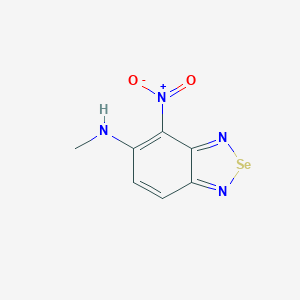
![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
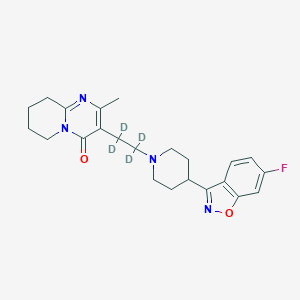
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)

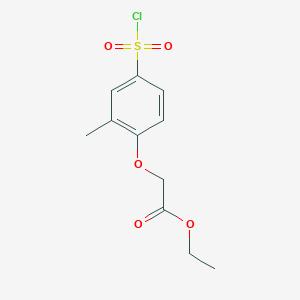
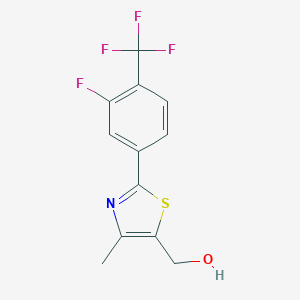
![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)
